molecular formula C17H15Cl3FN3O2S B12024510 4-fluoro-N-[2,2,2-trichloro-1-[(2-methoxyphenyl)carbamothioylamino]ethyl]benzamide

4-fluoro-N-[2,2,2-trichloro-1-[(2-methoxyphenyl)carbamothioylamino]ethyl]benzamide

Cat. No.: B12024510
M. Wt: 450.7 g/mol
InChI Key: RLQHDWBDXPDYIL-UHFFFAOYSA-N
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Description

4-fluoro-N-[2,2,2-trichloro-1-[(2-methoxyphenyl)carbamothioylamino]ethyl]benzamide is a synthetic organic compound with a complex structure. It is characterized by the presence of a fluorine atom, trichloromethyl group, and a methoxyphenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2,2,2-trichloro-1-[(2-methoxyphenyl)carbamothioylamino]ethyl]benzamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-fluorobenzoyl chloride with 2,2,2-trichloroethylamine to form an intermediate compound.

    Thioamide Formation: This intermediate is then reacted with 2-methoxyphenyl isothiocyanate under controlled conditions to introduce the carbamothioyl group.

    Final Product Formation: The final step involves the purification and crystallization of the product to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow processes to ensure consistency and efficiency. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is common to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the trichloromethyl group, potentially converting it to a dichloromethyl or monochloromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially dechlorinated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound may be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2,2,2-trichloro-1-[(2-methoxyphenyl)carbamothioylamino]ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom and the trichloromethyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-[2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl]benzamide
  • 4-fluoro-N-[2,2,2-trichloro-1-[(2-iodoanilino)carbamothioylamino]ethyl]benzamide

Uniqueness

Compared to similar compounds, 4-fluoro-N-[2,2,2-trichloro-1-[(2-methoxyphenyl)carbamothioylamino]ethyl]benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its interaction with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C17H15Cl3FN3O2S

Molecular Weight

450.7 g/mol

IUPAC Name

4-fluoro-N-[2,2,2-trichloro-1-[(2-methoxyphenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C17H15Cl3FN3O2S/c1-26-13-5-3-2-4-12(13)22-16(27)24-15(17(18,19)20)23-14(25)10-6-8-11(21)9-7-10/h2-9,15H,1H3,(H,23,25)(H2,22,24,27)

InChI Key

RLQHDWBDXPDYIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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